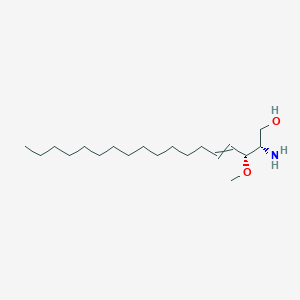
(2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol is a chiral amino alcohol with a unique structure that includes an amino group, a methoxy group, and a double bond within an 18-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol can be achieved through several methods. One common approach involves the enantioselective synthesis starting from readily available chiral building blocks. For instance, the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by nucleophilic cleavage of the epoxide by azide, and subsequent transformation of the azido group into the amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond can be reduced to yield saturated amino alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, saturated amino alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which (2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a ligand for certain enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol include other chiral amino alcohols and amino acids, such as (2S,3R)-3-methylglutamate and (2S,3R)-3-amino-2-hydroxydecanoic acid .
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
3123-71-5 |
|---|---|
Formule moléculaire |
C19H39NO2 |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-methoxyoctadec-4-en-1-ol |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22-2)18(20)17-21/h15-16,18-19,21H,3-14,17,20H2,1-2H3/t18-,19+/m0/s1 |
Clé InChI |
UXQOODKEPLGUQG-RBUKOAKNSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC=C[C@H]([C@H](CO)N)OC |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(CO)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


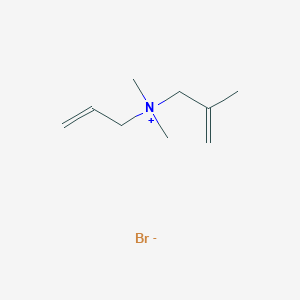
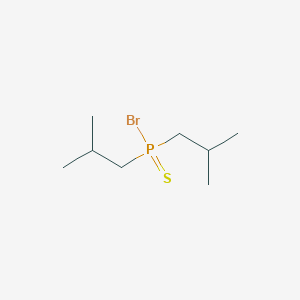


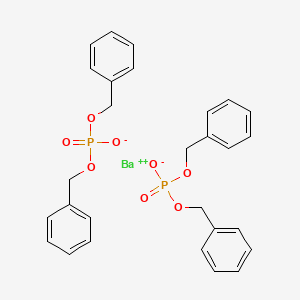

![6-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14733734.png)
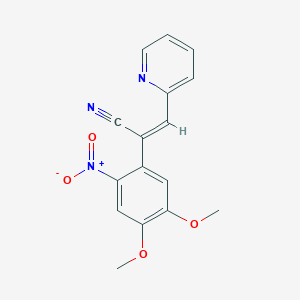
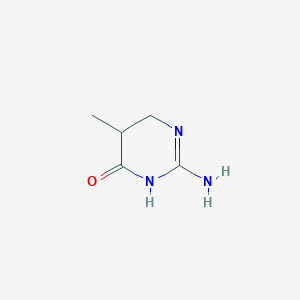
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)


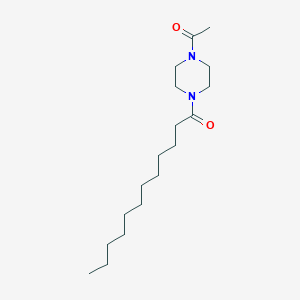
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
